Product packaging for 3-Chloro-[1,2]thiazolo[4,5-b]pyridine(Cat. No.:CAS No. 2344685-28-3)

3-Chloro-[1,2]thiazolo[4,5-b]pyridine

Cat. No.: B2363060
CAS No.: 2344685-28-3
M. Wt: 170.61
InChI Key: JFCZJAJVXHNTOT-UHFFFAOYSA-N
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Description

3-Chloro-[1,2]thiazolo[4,5-b]pyridine (CID 139022802) is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C6H3ClN2S, and it features a thiazole ring fused to a pyridine ring, creating a versatile scaffold for chemical synthesis . The chlorine atom at the 3-position makes it a valuable synthetic intermediate for nucleophilic substitution reactions and metal-catalyzed cross-couplings, enabling the exploration of diverse chemical space. This compound is part of the thiazolopyridine family, which are recognized for their wide spectrum of pharmacological activities. Research on analogous structures has demonstrated potent antioxidant activity , with some derivatives effectively scavenging ABTS•+ radicals and inhibiting lipid peroxidation in vitro . Furthermore, related thiazolo[4,5-b]pyridine hybrids have shown promising antimicrobial properties , exhibiting activity against resistant bacterial strains such as MRSA and inhibiting biofilm formation . The broader biological profile of thiazolopyridines also includes reported anticancer, anti-inflammatory, and herbicidal effects, highlighting the potential of this chemical framework in developing new therapeutic and agrochemical agents . As such, this compound serves as a privileged building block for researchers constructing complex molecules for biological evaluation, high-throughput screening, and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClN2S B2363060 3-Chloro-[1,2]thiazolo[4,5-b]pyridine CAS No. 2344685-28-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-[1,2]thiazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-6-5-4(10-9-6)2-1-3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCZJAJVXHNTOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NS2)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344685-28-3
Record name 3-chloro-[1,2]thiazolo[4,5-b]pyridine
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Synthetic Methodologies and Strategies for Thiazolo 4,5 B Pyridine Systems

Classical and Contemporary Annulation Approaches to the Thiazolo[4,5-b]pyridine (B1357651) Core

The construction of the bicyclic thiazolo[4,5-b]pyridine core is most commonly achieved by annulating (fusing) either a pyridine (B92270) ring onto a thiazole (B1198619) precursor or a thiazole ring onto a pyridine precursor.

One of the most prevalent strategies for synthesizing the thiazolo[4,5-b]pyridine system involves building the pyridine ring onto a pre-formed thiazole or thiazolidine derivative. dmed.org.uaosi.lv This approach leverages the reactivity of functionalized thiazoles to undergo cyclization reactions.

A common method utilizes 4-iminothiazolidin-2-one as a key precursor. Its reaction with β-dicarbonyl compounds, such as acetoacetic ester, leads to the formation of 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one. dmed.org.uaresearchgate.net Similarly, reactions with chalcones (α,β-unsaturated ketones) or derivatives of 2-oxo-4-phenylbut-3-enoic acid can yield 5,7-diaryl-3H-thiazolo[4,5-b]pyridin-2-ones and 2-oxo-7-phenyl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acids, respectively. dmed.org.ua

Another approach involves the domino reaction of 2-substituted thiazol-4-ylamines with chromone derivatives. For example, the interaction of these amines with 3-(2,2-dichloroacetyl)-4H-chromen-4-one results in 2-substituted 5-(dichloromethyl)thiazolo[4,5-b]pyridin-6-ylmethanones through a conjugate addition mechanism. dmed.org.ua

Furthermore, multicomponent reactions provide an efficient route. A one-pot cascade involving a Knoevenagel reaction of 3-benzyl-4-thiazolidine-2-thione with aromatic aldehydes, followed by a Michael addition of a carbanion donor (like malononitrile or ethyl cyanoacetate) and subsequent cyclization-elimination, yields functionalized thiazolo[4,5-b]pyridines. dmed.org.ua

Starting Thiazole DerivativeReagent(s)Key ProductReference
4-Iminothiazolidin-2-oneβ-Dicarbonyl compounds (e.g., acetoacetic ester)5,7-Disubstituted 3H-thiazolo[4,5-b]pyridin-2-ones dmed.org.ua
2-Substituted thiazol-4-ylamines3-(2,2-Dichloroacetyl)-4H-chromen-4-one2-Substituted 5-(dichloromethyl)thiazolo[4,5-b]pyridin-6-ylmethanones dmed.org.ua
3-Benzyl-4-thiazolidine-2-thioneAromatic aldehydes, Malononitrile/Ethyl cyanoacetateSubstituted thiazolo[4,5-b]pyridines dmed.org.ua
2-Aminothiazole derivativeAldehydes, Meldrum's acidThiazolo[4,5-b]pyridine scaffold dmed.org.ua

The alternative strategy involves constructing the thiazole ring onto a functionalized pyridine core. dmed.org.uaosi.lv This method often begins with readily available pyridine derivatives.

A classic route starts with pyridin-2-amine. Acylation with a reagent like furan-2-carbonyl chloride, followed by treatment with a thionating agent such as phosphorus pentasulfide (P₂S₅), converts the amide into a carbothioamide. Subsequent oxidative cyclization with potassium ferricyanide in an alkaline medium furnishes the 2-substituted thiazolo[4,5-b]pyridine. dmed.org.ua A more direct method involves the condensation of pyridin-2-amine with ammonium thiocyanate in the presence of bromine to yield 2-aminothiazolo[4,5-b]pyridine. dmed.org.ua

Another important precursor is 2-aminopyridine-3-thiol. This compound can react with various electrophiles to form the thiazole ring. For instance, stirring with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in the presence of zinc oxide nanoparticles leads to the corresponding thiazolo[4,5-b]pyridine derivative. dmed.org.ua

A convenient process for synthesizing fused thiazolo[4,5-b]pyridines starts from 2-chloro-3-nitropyridines. Base-promoted reactions with 1,3-(S,N)-binucleophiles like triazole-5-thiols result in an initial nucleophilic substitution of the chlorine atom, followed by a Smiles rearrangement and a subsequent intramolecular nucleophilic substitution of the nitro group to complete the thiazole ring annulation. thieme-connect.com

Starting Pyridine DerivativeReagent(s)Key ProductReference
Pyridin-2-amine1. Furan-2-carbonyl chloride2. P₂S₅3. K₃[Fe(CN)₆]2-(Furan-2-yl)thiazolo[4,5-b]pyridine dmed.org.ua
Pyridin-2-amineNH₄SCN, Br₂2-Aminothiazolo[4,5-b]pyridine dmed.org.ua
2-Aminopyridine-3-thiol4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde, ZnOSubstituted (E)-3-(5-bromopyrimidin-2-yl)-1-[4-(thiazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-en-1-one dmed.org.ua
2-Chloro-3-nitropyridinesTriazole-5-thiols, BaseFused dmed.org.uadmed.org.uanih.govtriazolo[5′,1′:2,3] nih.govresearchgate.netthiazolo[4,5-b]pyridine thieme-connect.com

Multi-Component Reaction Sequences for Thiazolo[4,5-b]pyridine Synthesis

Multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single pot to form complex products.

The [3+3]-cyclocondensation strategy is a powerful method for constructing six-membered rings, including the pyridine portion of the thiazolo[4,5-b]pyridine system. This approach involves the reaction of a three-atom component with another three-atom component.

A notable example is the synthesis of 3-aryl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridine-2-ones. This is achieved through the interaction of 3-aryl-4-iminothiazolidine-2-ones (acting as a 1,3-binucleophile) with ethyl acetoacetate (a 1,3-dielectrophile). nuph.edu.ua Similarly, a series of thiazolo[4,5-b]pyridin-2(3H)-one derivatives can be obtained via the [3+3]-cyclization of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids. researchgate.net These reactions highlight the utility of appropriately functionalized thiazoles as building blocks for the pyridine ring.

The Friedländer annulation, traditionally used for quinoline synthesis, can be adapted to prepare thiazolo[4,5-b]pyridines. wikipedia.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone).

In the context of thiazolo[4,5-b]pyridines, a solid-phase synthesis approach has been developed. This method begins with a Thorpe-Ziegler type cyclization to afford a thiazole resin, which possesses an amino group ortho to a cyano group. This resin is then subjected to the Friedländer protocol by reacting it with various ketones under microwave irradiation conditions. nih.govresearchgate.net This condensation reaction builds the pyridine ring onto the thiazole, leading to the desired thiazolo[4,5-b]pyridine scaffold attached to the solid support. researchgate.net Subsequent cleavage from the resin provides the final products. nih.gov

Functionalization and Derivatization Strategies of the Thiazolo[4,5-b]pyridine Scaffold

Once the core thiazolo[4,5-b]pyridine scaffold is synthesized, its properties can be tuned through various functionalization and derivatization reactions. The presence of multiple reactive sites on the bicyclic system allows for a wide range of modifications. dmed.org.ua

For thiazolo[4,5-b]pyridin-2-one derivatives, modifications can be introduced at the N3, C5, and C6 positions. For example, the hydroxyl group at the C5 position of 3-phenyl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one can be modified via acylation reactions. nuph.edu.uanih.gov

In systems prepared using solid-phase synthesis, a common strategy involves the oxidation of a sulfide linkage (used to attach the scaffold to the resin) to a sulfone. This sulfone then acts as a good leaving group, enabling nucleophilic desulfonative substitution with various amines to introduce diversity into the final products. nih.gov

Analogous heterocyclic systems, such as 2H-thiazolo[4,5-d] dmed.org.uanih.govresearchgate.nettriazole, demonstrate the versatility of a sulfone group as a reactive tag on the thiazole ring. This group can facilitate diverse transformations including SNAr reactions, metal-catalyzed couplings, and radical-based alkylations, suggesting similar functionalization potential for the thiazolo[4,5-b]pyridine scaffold. nih.gov

Alkylation Reactions, with a Focus on N3-Position Functionalization

Alkylation of the thiazolo[4,5-b]pyridine ring system, particularly at the N3 position of the corresponding thiazol-2-one derivatives, is a key strategy for introducing structural diversity. This functionalization is crucial for exploring structure-activity relationships (SAR) in drug discovery programs. researchgate.net The nitrogen atom at the 3-position can be readily alkylated using various electrophiles under basic conditions.

Commonly, the synthesis of N3-substituted derivatives starts from 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one. This precursor is subjected to alkylation using agents such as alkyl halides or compounds with activated double bonds, like acrylonitrile in a cyanoethylation reaction. researchgate.net The resulting nitrile can then be hydrolyzed to the corresponding carboxylic acid, providing a handle for further modifications. These transformations highlight the utility of N3-alkylation in creating derivatives with varied physicochemical properties. researchgate.net

Table 1: Examples of N3-Alkylation Reactions on Thiazolo[4,5-b]pyridin-2-one Derivatives

Reactant Alkylating Agent Product Reference
5-Hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one Acrylonitrile 3-(5-Hydroxy-7-methyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)propanenitrile researchgate.net

Acylation Reactions at C5 and N3 Positions

Acylation is another fundamental method for functionalizing the thiazolo[4,5-b]pyridine scaffold, allowing for the introduction of carbonyl-containing moieties at both nitrogen and carbon centers. Acylation at the N3-position of 2,3-dihydro beilstein-journals.orgresearchgate.netthiazolo[4,5-b]pyridines proceeds under mild conditions. beilstein-journals.org Typically, the reaction is carried out using an appropriate acyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM). beilstein-journals.org This direct approach facilitates the synthesis of a wide range of N-acylated derivatives.

Modification at the C5-position is also a critical aspect of synthetic strategies aimed at developing new derivatives. researchgate.net While direct acylation at C5 can be challenging, functionalization often begins with precursors already bearing a group at C5, such as a hydroxyl moiety, which can then be modified or used to direct further reactions. The ability to acylate at multiple positions provides a powerful tool for fine-tuning the electronic and steric properties of the molecule. beilstein-journals.orgresearchgate.net

Nucleophilic Substitution Reactions, including Chlorine Atom Exchange

The chlorine atom at the C3-position of 3-Chloro- beilstein-journals.orgchemicalbook.comthiazolo[4,5-b]pyridine is a key reactive handle, making the compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring, being an electron-poor aromatic system, activates attached leaving groups for displacement by nucleophiles. youtube.com The reactivity is particularly pronounced for leaving groups at positions ortho and para to the ring nitrogen (positions 2, 4, and 6), which corresponds to the C3-position of the fused thiazole ring in this system. youtube.comquimicaorganica.org

The reaction proceeds via a standard addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring. Subsequent elimination of the chloride ion restores aromaticity and yields the substituted product.

A variety of nucleophiles can be employed to displace the C3-chloro group, leading to a diverse array of derivatives.

Amines: Reaction with primary or secondary amines is a common method to synthesize 3-amino- beilstein-journals.orgchemicalbook.comthiazolo[4,5-b]pyridine derivatives. This transformation is fundamental in medicinal chemistry for introducing groups that can form key hydrogen bonds with biological targets.

Alkoxides and Thiolates: Nucleophiles such as sodium methoxide or sodium thiomethoxide can be used to introduce ether or thioether linkages at the C3-position.

Hydrazine: As detailed in a subsequent section, reaction with hydrazine hydrate provides the 3-hydrazino derivative, a versatile intermediate for further heterocyclization.

This reactivity makes 3-Chloro- beilstein-journals.orgchemicalbook.comthiazolo[4,5-b]pyridine a valuable building block for creating libraries of compounds with diverse functionalities at a key position on the thiazole ring.

Knoevenagel Condensation for Arylidene Derivative Formation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction utilized to create arylidene derivatives from active methylene compounds. In the context of the thiazolo[4,5-b]pyridine system, this reaction is often employed to modify substituents on the pyridine portion of the scaffold. For instance, derivatives bearing a methyl group or other active methylene position on the pyridine ring can react with various aromatic aldehydes. dmed.org.ua

This condensation typically involves a base catalyst and results in the formation of an α,β-unsaturated ketone intermediate. This intermediate can then undergo further intramolecular cyclization or other transformations to build more complex fused heterocyclic systems. dmed.org.ua The reaction provides a reliable method for extending the conjugation of the aromatic system and for introducing bulky aryl groups, which can significantly influence the biological activity of the final compounds.

Hydrazine Group Functionalization and Subsequent Transformations

The conversion of the C3-chloro group to a hydrazine moiety represents a strategic step in the elaboration of the thiazolo[4,5-b]pyridine scaffold. Reacting 3-Chloro- beilstein-journals.orgchemicalbook.comthiazolo[4,5-b]pyridine with hydrazine hydrate leads to the formation of 3-hydrazino- beilstein-journals.orgchemicalbook.comthiazolo[4,5-b]pyridine via nucleophilic substitution.

This hydrazino derivative is a highly versatile intermediate. The free amino group of the hydrazine can act as a nucleophile in condensation reactions with various carbonyl compounds. For example, reaction with dicarbonyl compounds like acetylacetone or ethyl acetoacetate can lead to the formation of new five-membered heterocyclic rings, such as pyrazoles and pyrazolones, fused to the core structure. nih.gov These subsequent transformations allow for the construction of novel polycyclic systems with expanded structural complexity and potential for diverse biological interactions. nih.gov

Cross-Coupling Methodologies (e.g., Buchwald Coupling) for Scaffold Construction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is particularly relevant for the synthesis and functionalization of the thiazolo[4,5-b]pyridine scaffold. nih.gov This reaction allows for the coupling of aryl halides or triflates with a wide range of primary and secondary amines.

In the synthesis of thiazolo[4,5-b]pyridine analogs, the Buchwald-Hartwig reaction can be used to introduce piperazine and other amine-containing fragments onto the heterocyclic core. nih.gov This methodology is often preferred over classical SNAr reactions, especially when the aryl halide is less reactive or when milder reaction conditions are required. Additionally, other cross-coupling reactions like the Suzuki coupling are employed to create C-C bonds, for instance, by coupling a bromo-substituted thiazolo[5,4-b]pyridine with a boronic acid ester to build more complex molecular architectures. nih.gov

Table 2: Application of Cross-Coupling Reactions in Thiazolo[4,5-b]pyridine Systems

Coupling Reaction Substrates Product Type Reference
Buchwald-Hartwig Amination Heteroaryl Halide, Boc-piperazine Piperazine-substituted heteroaryl nih.gov

Solid-Phase Synthesis Techniques for Combinatorial Library Generation

Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of related compounds for high-throughput screening. This methodology has been successfully applied to the synthesis of thiazolo[4,5-b]pyridine derivatives. beilstein-journals.org The general approach involves anchoring a starting material to a solid support (e.g., Merrifield resin) and then carrying out a sequence of reactions to build the target molecule. researchgate.net

Intramolecular Cyclization Reactions (e.g., 5-exo-dig, 5-endo-dig Pathways)

Intramolecular cyclization represents a pivotal strategy in the synthesis of the thiazolo[4,5-b]pyridine scaffold. dmed.org.uadmed.org.ua This approach involves the formation of the fused pyridine ring from a suitably functionalized thiazole precursor. The regioselectivity and efficiency of these ring-closing reactions are governed by stereoelectronic and thermodynamic principles, often categorized by Baldwin's rules for ring closure. The key pathways relevant to the formation of five- and six-membered rings from precursors containing triple bonds (alkynes) are the 'dig' (diagonal) cyclizations.

The competition between 5-exo-dig and 6-endo-dig pathways is a critical consideration in the synthesis of fused heterocyclic systems. nih.govacs.org

5-exo-dig Cyclization : This pathway involves the attack of a radical or nucleophile on the alkyne, resulting in the formation of a five-membered ring with the reacting atom external to the newly formed ring. The 5-exo pathway is generally kinetically favored due to superior orbital overlap during the transition state. nih.gov In certain systems, factors such as benzylic stabilization of the product can further steer the reaction selectively down the 5-exo path. acs.org

In the context of constructing the thiazolo[4,5-b]pyridine system, an intramolecular cyclization that forms the six-membered pyridine ring onto the existing thiazole core would follow a 6-endo-type pathway. The formation of the aromatic pyridine ring provides a strong thermodynamic driving force for this process. The selectivity between these pathways can be influenced by subtle structural modifications in the starting materials and strain effects within polycyclic systems. nih.gov For instance, an increase in strain in smaller, polycyclic precursors can kinetically favor the 6-endo pathway, whereas the 5-exo closure often has a lower barrier in larger, more flexible ring systems. nih.gov

Catalytic Systems and Reaction Condition Optimization in Thiazolo[4,5-b]pyridine Synthesis

Optimizing reaction conditions and employing advanced catalytic systems are crucial for developing efficient, high-yield, and environmentally benign synthetic routes to thiazolo[4,5-b]pyridines. Key areas of advancement include the use of nanocatalysis, microwave-assisted procedures, and the systematic study of solvent and temperature effects.

Nanocatalysis has emerged as a powerful tool in organic synthesis, offering advantages such as high surface-area-to-volume ratios, enhanced reactivity, and improved catalyst stability and recyclability. In the synthesis of thiazolo[4,5-b]pyridine systems, various nanocatalysts have been successfully employed.

One notable example is a heterogeneous copper-catalyzed cascade three-component reaction for generating 2-substituted thiazolo[4,5-b]pyridines. dmed.org.ua This transformation utilized a 3-(2-aminoethylamino)propyl-functionalized MCM-41-immobilized copper(I) complex as the catalyst. The reaction, which combines 3-iodopyridin-2-amine, carbon disulfide, and various secondary amines, was effectively conducted in dimethylformamide (DMF) at 110°C. dmed.org.ua

Another convenient preparation method involves the use of zinc oxide nanoparticles. This protocol facilitates the reaction between 2-aminopyridine-3-thiol and 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde. The reaction proceeds rapidly in absolute ethanol at room temperature, demonstrating the efficiency of ZnO nanoparticles as a catalyst for this transformation. dmed.org.ua

Catalyst SystemReactantsSolvent/TempProduct TypeReference
MCM-41-immobilized Copper(I) Complex3-Iodopyridin-2-amine, Carbon Disulfide, Secondary AminesDMF / 110°C2-Substituted Thiazolo[4,5-b]pyridines dmed.org.ua
Zinc Oxide (ZnO) Nanoparticles2-Aminopyridine-3-thiol, Substituted BenzaldehydeEthanol / RT(E)-3-(5-bromopyrimidin-2-yl)-1-[4-(thiazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-en-1-one dmed.org.ua

Microwave-assisted synthesis has become a preferred technique over conventional heating methods due to its numerous advantages, including dramatically reduced reaction times, improved product yields, and often milder reaction conditions. nih.gov This technology has been effectively applied to the synthesis of thiazolo[4,5-b]pyridines and related heterocyclic systems. dmed.org.uaarabjchem.org

An efficient microwave-assisted synthesis of thiazolo[4,5-b]pyridine-2-carbonitriles was developed starting from 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine. dmed.org.ua In this procedure, the reaction was carried out in the presence of copper iodide in dry pyridine and heated under microwave irradiation (400 W) at 115°C for just 30 minutes. dmed.org.ua

Comparative studies on the synthesis of related thiazolo[5,4-b]pyridines (isomers of the target compound) using both thermal and microwave activation highlight the benefits of the latter. For instance, a reaction that required 16 hours under conventional heating at 160°C could be completed in a significantly shorter time with comparable or better yields using microwave irradiation. semanticscholar.orgnih.gov

MethodReactantsConditionsReaction TimeYieldReference
Microwave-Assisted3-Bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amineCuI, Pyridine, 115°C, 400 W30 minNot specified dmed.org.ua
Microwave-Assisted (Thiazolo[5,4-b]pyridine)3-Amino-2-chloropyridine, Phenyl IsothiocyanateSabinene, 160°C1 h67% semanticscholar.org
Conventional Heating (Thiazolo[5,4-b]pyridine)3-Amino-2-chloro-5-methylpyridine, Phenyl IsothiocyanateSabinene, 160°C16 h66% semanticscholar.org

The choice of solvent and the reaction temperature are critical parameters that significantly impact the yield, selectivity, and rate of reaction in the synthesis of thiazolo[4,5-b]pyridine systems. Research has explored a range of conventional and green solvents to optimize these syntheses.

A systematic study on the synthesis of thiazolo[5,4-b]pyridines from 3-amino-2-chloropyridine and phenyl isothiocyanate compared various solvents at a set temperature of 110°C. preprints.org While conventional solvents were effective, the study highlighted the potential of green, biomass-derived solvents such as eucalyptol, cyclopentyl methyl ether (CPME), and sabinene. nih.govpreprints.org Sabinene, a natural bicyclic monoterpene, proved to be an effective solvent for this transformation under both thermal and microwave conditions. semanticscholar.org

The optimization of reaction conditions in sabinene showed a clear dependence on temperature. Under microwave irradiation, the best yield (67%) was obtained in 1 hour at 160°C. Lowering the temperature to 130°C required a longer reaction time of 4 hours to achieve a comparable yield (62%). semanticscholar.org The polarity of the solvent system also plays a role, especially in microwave-assisted reactions. Since sabinene is a nonpolar solvent, its efficiency can be enhanced by using a polar co-solvent. The addition of 25% acetonitrile (ACN) to sabinene at 130°C halved the reaction time to 2 hours while slightly increasing the yield to 64%. semanticscholar.orgnih.gov

Optimization of Thiazolo[5,4-b]pyridine Synthesis in Sabinene under Microwave Irradiation semanticscholar.org
Solvent SystemTemperature (°C)Reaction TimeYield (%)
Sabinene1601 h67
Sabinene1502 h59
Sabinene1304 h62
Sabinene1302 h55
75:25 Sabinene/Ethanol1302 h44
75:25 Sabinene/Acetonitrile1302 h64

Reactivity and Mechanistic Investigations of 3 Chloro 1 2 Thiazolo 4,5 B Pyridine and Its Analogues

Electronic Properties and Aromaticity Considerations of the Fused System

The electronic landscape of the wikipedia.orgnih.govthiazolo[4,5-b]pyridine (B1357651) core is a product of the fusion of two distinct aromatic rings: an electron-donating thiazole (B1198619) and an electron-accepting pyridine (B92270). This fusion results in a π-conjugated system with a significant redistribution of electron density. nih.govrsc.org The nitrogen and sulfur heteroatoms in the thiazole ring contribute lone pairs to the aromatic system, increasing electron density in that portion of the molecule. Conversely, the nitrogen atom in the pyridine ring withdraws electron density, rendering it electron-deficient.

Structural FeatureElectronic ContributionEffect on Fused System
Pyridine Ring NitrogenElectron-withdrawing (inductive and resonance)Decreases electron density in the pyridine ring; site of basicity.
Thiazole Ring (S and N atoms)Electron-donating (resonance)Increases electron density in the thiazole ring.
3-Chloro SubstituentElectron-withdrawing (inductive) and weakly donating (resonance)Modulates reactivity at C-3; influences overall electron distribution.
Fused π-SystemConjugatedAllows for delocalization of electrons across both rings. rsc.org

Regioselectivity and Chemoselectivity in Chemical Transformations

The diverse electronic environments within 3-chloro- wikipedia.orgnih.govthiazolo[4,5-b]pyridine create multiple potential sites for chemical reactions, making regioselectivity and chemoselectivity critical considerations. The primary reactive sites include the chlorine-bearing carbon (C-3), the nitrogen atom of the pyridine ring, and the carbon atoms of the pyridine ring.

Nucleophilic Aromatic Substitution at C-3: The chlorine atom at the 3-position is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr). This is a key transformation for introducing a wide variety of functional groups, allowing for the synthesis of diverse analogues. The feasibility of this reaction is enhanced by the electron-withdrawing nature of the fused pyridine ring.

Reactions at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it the most basic center in the molecule and a primary site for electrophilic attack. This allows for reactions such as protonation, alkylation, and N-oxide formation.

Reactions on the Pyridine Ring: While the pyridine ring is generally electron-deficient and thus deactivated towards electrophilic substitution, it can be susceptible to nucleophilic attack, particularly if activated by other substituents. Furthermore, advanced synthetic methods, such as those involving the generation of pyridyne intermediates from chloropyridine precursors, can enable regioselective difunctionalization of the pyridine ring. nih.gov

The choice between these reaction pathways (chemoselectivity) and the specific position of attack (regioselectivity) can be controlled by carefully selecting reagents and reaction conditions. For example, a strong nucleophile will likely favor substitution at C-3, while an alkyl halide under neutral conditions would target the pyridine nitrogen.

Reactive SiteType of ReactionPotential ReagentsExpected Outcome
C-3 (Thiazole Ring)Nucleophilic Aromatic Substitution (SNAr)Amines, alkoxides, thiolatesReplacement of the chloro group.
Pyridine NitrogenAlkylation, Protonation, N-oxidationAlkyl halides, acids, peroxy acidsFormation of quaternary salts, pyridinium (B92312) salts, or N-oxides.
Pyridine Ring CarbonsNucleophilic Addition/Substitution, MetalationOrganometallics, strong basesFunctionalization of the pyridine ring. nih.gov

Exploration of Intramolecular Rearrangements (e.g., Dimroth-type Rearrangements)

Intramolecular rearrangements are fundamental processes in heterocyclic chemistry that can lead to the formation of isomeric structures that might be difficult to synthesize through other routes. researchgate.net The Dimroth rearrangement is a well-known example, typically observed in nitrogen-containing heterocycles like 1,2,3-triazoles and fused pyrimidines. wikipedia.orgnih.gov This rearrangement involves the transposition of endocyclic and exocyclic nitrogen atoms. wikipedia.org The generally accepted mechanism proceeds through a sequence of ring-opening to an intermediate, followed by rotation and subsequent ring-closure to form a thermodynamically more stable isomer. nih.govbeilstein-journals.org

While no specific studies on the Dimroth rearrangement of 3-chloro- wikipedia.orgnih.govthiazolo[4,5-b]pyridine itself have been reported, analogues bearing an exocyclic amino or imino group at a position adjacent to a ring nitrogen could potentially undergo such a transformation. The reaction is often catalyzed by acid or base and can be influenced by heat or light. nih.gov Several factors affect the course of the rearrangement, including the pH of the medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting material and product. nih.gov In some systems, a related "Dimroth-type" N/S interchange has also been observed, which involves the opening of a thione-containing ring and recyclization involving a sulfur atom. nih.gov Another related transformation observed in fused systems like isoxazolo[4,5-b]pyridines is the Boulton–Katritzky rearrangement. nih.govresearchgate.net

FactorDescriptionInfluence on Rearrangement
MechanismRing-opening, bond rotation, and ring-closure sequence. nih.govAllows for interconversion of isomers.
Required Substrate FeatureTypically an exocyclic amino or imino group adjacent to an endocyclic heteroatom.Necessary for the atom transposition to occur.
CatalysisCan be promoted by acids, bases, or heat. nih.govresearchgate.netAffects the rate of the rearrangement. nih.gov
Driving ForceFormation of a more thermodynamically stable isomer. nih.govDetermines the position of the equilibrium.

Studies on Proton Acidity and Corresponding Salt Formation Tendencies

The basicity of the nitrogen atoms in the wikipedia.orgnih.govthiazolo[4,5-b]pyridine ring system dictates its ability to accept a proton and form salts. The molecule contains two nitrogen atoms, one in the thiazole ring and one in the pyridine ring, but their basicities are vastly different.

The nitrogen atom in the pyridine ring is sp2-hybridized, and its lone pair of electrons resides in an sp2 orbital, perpendicular to the aromatic π-system. These electrons are not involved in aromaticity and are readily available for protonation. In contrast, the lone pair of the thiazole nitrogen is generally considered to be part of the delocalized 6π electron system that confers aromaticity to the ring. Protonating this nitrogen would disrupt the aromaticity, making it a much less favorable process.

Nitrogen AtomLocationRelative BasicityReason
N-4Pyridine RingMost BasicLone pair is in an sp2 orbital, available for protonation.
N-1Thiazole RingLeast BasicLone pair is involved in the aromatic π-system; protonation would disrupt aromaticity.

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Chloro- uni.luaun.edu.egthiazolo[4,5-b]pyridine (B1357651), with its molecular formula C₆H₃ClN₂S, NMR provides definitive information on the number, connectivity, and chemical environment of the hydrogen and carbon atoms. uni.lu

¹H NMR and ¹³C NMR Spectral Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of 3-Chloro- uni.luaun.edu.egthiazolo[4,5-b]pyridine is expected to show signals corresponding to the three protons on the pyridine (B92270) ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the nitrogen atom, the fused thiazole (B1198619) ring, and the chlorine atom. This would result in distinct signals in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The coupling patterns (splitting) between adjacent protons would reveal their relative positions on the pyridine ring.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each of the six carbon atoms in the fused ring system. The carbon atom bonded to the chlorine atom (C3) and the carbons adjacent to the nitrogen atoms would be expected to appear at characteristic chemical shifts.

Despite the theoretical expectations, a comprehensive search of scientific literature and chemical databases did not yield specific, experimentally determined ¹H NMR and ¹³C NMR spectral data for 3-Chloro- uni.luaun.edu.egthiazolo[4,5-b]pyridine. While data exists for related thiazolopyridine derivatives, strict adherence to the subject compound prevents their inclusion here. aun.edu.egrsc.orgrdd.edu.iq

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment

To achieve a complete and unambiguous structural assignment, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy) would establish the connectivity between protons that are coupled to each other, confirming the arrangement of protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms, correlating the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the fusion of the thiazole and pyridine rings and the precise location of the chlorine atom by showing correlations from the protons to the quaternary carbons of the ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, although for a rigid, planar molecule like this, its utility might be more confirmatory than essential for initial structural elucidation.

Detailed experimental data from these 2D NMR techniques for 3-Chloro- uni.luaun.edu.egthiazolo[4,5-b]pyridine are not currently available in published literature. However, these methods remain the standard for the definitive structural assignment of such novel heterocyclic compounds. ucm.es

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a primary technique for determining the molecular weight and elemental formula of a compound. For 3-Chloro- uni.luaun.edu.egthiazolo[4,5-b]pyridine (C₆H₃ClN₂S), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The monoisotopic mass of this compound is calculated to be 169.97055 Da. uni.lu

The mass spectrum would also display a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), showing peaks at m/z ≈ 170 and m/z ≈ 172. Analysis of the fragmentation pattern under electron ionization (EI-MS) would yield structural information as the molecule breaks apart in a predictable manner. Expected fragmentation pathways could include the loss of chlorine, hydrogen cyanide (HCN), or cleavage of the thiazole ring.

While predicted mass-to-charge ratios for various adducts have been calculated, specific experimental mass spectra and fragmentation analyses for 3-Chloro- uni.luaun.edu.egthiazolo[4,5-b]pyridine have not been found in the reviewed literature. uni.lu

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 3-Chloro- uni.luaun.edu.egthiazolo[4,5-b]pyridine would be characterized by several key absorption bands.

Specific, experimentally recorded FTIR data for 3-Chloro- uni.luaun.edu.egthiazolo[4,5-b]pyridine is not available. However, based on its structure, the following absorption bands would be anticipated:

C-H stretching for the aromatic protons on the pyridine ring, typically appearing above 3000 cm⁻¹.

C=N and C=C stretching vibrations from the fused aromatic rings, expected in the 1600-1450 cm⁻¹ region.

C-Cl stretching , which would likely appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Characteristic vibrations for the fused thiazole ring system.

This analysis remains predictive, as no published spectra could be located for this specific compound. amhsr.orgnih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state. This technique would provide unequivocal proof of the compound's structure, including bond lengths, bond angles, and the planarity of the fused ring system. It would also reveal how the molecules pack together in the crystal lattice. As 3-Chloro- uni.luaun.edu.egthiazolo[4,5-b]pyridine is achiral, the determination of absolute configuration is not applicable.

A search for crystallographic data for 3-Chloro- uni.luaun.edu.egthiazolo[4,5-b]pyridine in crystallographic databases did not yield any results, indicating that its crystal structure has likely not been determined or publicly reported.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) within a compound. This technique is used to confirm the empirical formula and purity of a synthesized sample. For 3-Chloro- uni.luaun.edu.egthiazolo[4,5-b]pyridine (C₆H₃ClN₂S), the theoretical elemental composition would be:

ElementSymbolAtomic WeightPercentage
CarbonC12.01142.48%
HydrogenH1.0081.78%
ChlorineCl35.45320.90%
NitrogenN14.00716.51%
SulfurS32.0618.91%

Experimental values obtained from a purified sample should align closely (typically within ±0.4%) with these calculated theoretical values to verify the compound's elemental composition. dmed.org.uaresearchgate.net No experimental elemental analysis data for this specific compound has been reported in the available scientific literature.

Computational Chemistry and Cheminformatics Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex . This method is instrumental in understanding the interactions between a ligand, such as a thiazolopyridine derivative, and its biological target, typically a protein or enzyme nih.govactascientific.com.

Molecular docking simulations have been extensively used to predict the binding affinities and interaction modes of thiazolopyridine derivatives with various biological receptors. For instance, studies on thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives have shown their potential as inhibitors of α-amylase, an enzyme associated with type 2 diabetes nih.gov. Docking analyses revealed that these compounds exhibit favorable binding affinities, with docking scores indicating strong inhibitory potential nih.govplos.org. One particular derivative demonstrated a strong binding affinity with a docking score of -7.43 kcal/mol against the target protein plos.org.

In the context of anticancer research, thiazolyl pyridine (B92270) hybrids have been docked against the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in lung cancer nih.gov. The results indicated that these compounds displayed excellent binding energies, suggesting potent inhibitory activity against EGFR nih.gov. Similarly, novel thiazolo[5,4-b]pyridine derivatives have been identified as c-KIT inhibitors, with molecular docking studies revealing that a 3-(trifluoromethyl)phenyl group fits well into the hydrophobic binding pocket of the enzyme nih.gov.

The interaction of thiazole (B1198619) derivatives with DNA has also been explored. Molecular docking of a 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione derivative with a DNA duplex showed a strong interaction with a binding energy of -5.02 Kcal/mol, suggesting an intercalative mode of binding actascientific.com. Furthermore, thiazole derivatives incorporating a pyridine moiety have been docked into the active site of the DNA gyrase enzyme, with some compounds showing high dock scores of up to -9.2 kcal/mol nih.gov.

These studies collectively highlight the utility of molecular docking in predicting the binding affinities and elucidating the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the biological activity of thiazolopyridine derivatives.

Interactive Data Table: Predicted Binding Affinities of Thiazolopyridine Derivatives against Various Targets

Compound ClassTargetPredicted Binding Affinity (kcal/mol)
Thiazolo[3,2-a]pyridine-6,8-dicarbonitrileα-amylase-7.43
Thiazolyl Pyridine HybridsEGFR Tyrosine Kinase-21.9889 (for a known inhibitor, for comparison)
Thiazolo[5,4-b]pyridine Derivativec-KIT-
Thiazolo[4,5-b]pyridine (B1357651) DerivativeDNA-5.02
Thiazole-Pyridine DerivativeDNA Gyrase-9.2

Note: The binding affinities are for representative compounds from the cited studies and may not be directly comparable due to different computational methods and targets.

Beyond predicting binding affinities, docking analysis is a powerful tool for identifying the putative mechanisms of action of novel compounds. By visualizing the binding pose of a ligand within the active site of a target, researchers can understand how the compound exerts its inhibitory effect. For example, in the case of thiazolidinone derivatives substituted with benzothiazole, docking studies against VEGFR-2 helped to investigate if these compounds had a similar binding mode to known VEGFR-2 inhibitors, suggesting a competitive inhibition mechanism at the ATP binding site biointerfaceresearch.com.

Molecular docking studies of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives with α-amylase have identified key amino acid residues involved in the interaction, such as Trp58, Trp59, Tyr62, and others, providing a molecular basis for their inhibitory activity researchgate.net. Similarly, for thiazole derivatives targeting DNA gyrase, docking revealed strong hydrogen bond interactions with critical residues like Asn46, which are vital for the enzyme's biological activity nih.gov.

The investigation of thiazolopyridine AV25R, a novel small molecule, through in silico modeling identified potential biological targets including FECH, MAP11, EGFR, TGFBR1, and MDM2, all of which are proteins known to regulate cell proliferation and tumor progression nih.gov. This demonstrates how docking can be used in a broader sense to screen for potential targets and thereby propose mechanisms of action for uncharacterized compounds.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a deeper understanding of the electronic structure, stability, and reactivity of molecules. These methods are crucial for rationalizing experimental observations and for designing new molecules with desired properties mdpi.com.

Both semi-empirical and ab initio quantum chemical methods have been applied to study heterocyclic compounds. Semi-empirical methods, such as PM3, are often used for optimizing the 3D structures of ligands before docking studies, as was done for arylthioureas targeting DNA gyrase nih.gov. These methods offer a good balance between computational cost and accuracy for large molecules.

Conformational analysis is essential for understanding the three-dimensional structure of a molecule, which in turn dictates its biological activity. Computational methods can be used to map the potential energy surface of a molecule and identify its low-energy conformers nih.gov. For flexible molecules, this is a critical step before performing molecular docking to ensure that the biologically relevant conformation is considered.

For rigid bicyclic systems like 3-Chloro- nih.govresearchgate.netthiazolo[4,5-b]pyridine, the conformational space is more limited. However, substitutions on the ring system can introduce rotational barriers. For example, studies on ortho-disubstituted carvacrol derivatives have used DFT calculations to determine the steric origin of restricted rotation of an isopropyl group, with energy barriers ranging from 14 to 17 kcal/mol depending on the size of the substituents mdpi.com. Similar analyses could be applied to substituted thiazolopyridines to understand how different functional groups influence their conformational preferences and, consequently, their interaction with biological targets.

In Silico Prediction of Pharmacological Activity and ADME Properties (Excluding direct toxicity prediction)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the development process nih.govmdpi.com.

The prediction of ADME properties for various thiazolopyridine and related derivatives has been performed using a range of computational tools. For a series of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, in silico ADMET properties were evaluated, including physicochemical properties, Blood-Brain Barrier (BBB) permeability, and Caco-2 permeability nih.gov. These predictions are crucial for assessing the drug-likeness of the compounds.

Similarly, for thiazolo-pyridopyrimidines, computational ADME/T analysis was performed, which included the prediction of human oral absorption and binding to human serum albumin tbzmed.ac.ir. The evaluation of "drug-likeness" is often guided by rules such as Lipinski's Rule of Five, which considers parameters like molecular weight, logP, and the number of hydrogen bond donors and acceptors mdpi.comtbzmed.ac.ir.

Studies on thiazolopyrimidine-containing scaffolds have also included the prediction of physicochemical properties and ADMET profiles to suggest the best route of administration and to anticipate the pharmacokinetics of the most promising candidates mdpi.com. These in silico predictions are invaluable for prioritizing compounds for further experimental testing and for guiding the design of new derivatives with improved pharmacokinetic properties.

Interactive Data Table: Predicted ADME Properties for a Class of Thiazolo-pyridopyrimidine Derivatives

PropertyPredicted Value/Range
Molecular Weight< 500
LogP< 5
Hydrogen Bond Donors< 5
Hydrogen Bond Acceptors< 10
Human Oral AbsorptionLow, Medium, or High
BBB PermeabilityVaried (some outperformed standard)

This table represents a general profile for a class of related compounds and not specific values for 3-Chloro- nih.govresearchgate.netthiazolo[4,5-b]pyridine.

Advanced Applications in Medicinal Chemistry Research

Development of Thiazolo[4,5-b]pyridine (B1357651) Derivatives as Modulators of Specific Biological Targets

The structural characteristics of the thiazolo[4,5-b]pyridine ring system, a fusion of thiazole (B1198619) and pyridine (B92270) rings, make it an ideal template for designing molecules that can interact with high affinity and specificity with biological macromolecules. mdpi.com Researchers have successfully modified this core at various positions to optimize pharmacological activity against enzymes and receptors implicated in numerous pathologies.

Thiazolo[4,5-b]pyridine derivatives have been identified as potent inhibitors of several key enzymes.

DNA Gyrase B: The ATP-binding site of bacterial DNA gyrase (GyrB) is a critical target for the development of novel antibacterial agents. Thiazolopyridone ureas, derived from the thiazolo[4,5-b]pyridine scaffold, have shown potent antitubercular activity by inhibiting the ATPase activity of DNA GyrB. nih.gov Optimization of these compounds, including the introduction of structural diversity at the N-4 position of the thiazolopyridone, led to potent enzyme inhibition with an IC50 value as low as 2 nM and strong cellular activity against Mycobacterium tuberculosis (MIC = 0.1 μM). nih.gov Further studies on related 4,5,6,7-tetrahydrobenzo[d]thiazole inhibitors have yielded analogs with nanomolar IC50 values against Staphylococcus aureus and Escherichia coli DNA gyrase. nih.govmdpi.com

Phosphodiesterase III (PDE III): Cyclic AMP (cAMP) phosphodiesterase III inhibitors are valuable agents in the management of congestive heart failure. consensus.app The transformation of existing cardiotonic agents led to the development of thiazolo[4,5-b]pyridin-2(3H)-one derivatives as highly potent cAMP PDE III inhibitors. nih.gov Specifically, the compound 5-methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-one demonstrated in vitro activity in the nanomolar range, highlighting the scaffold's potential in cardiovascular drug discovery. nih.gov

Epidermal Growth Factor Receptors (EGFR): EGFR tyrosine kinase (TK) inhibitors are a cornerstone of targeted cancer therapy. A novel series of substituted thiazolo[5,4-b]pyridine analogs were designed as potent EGFR-TK inhibitors. solvobiotech.com The lead compound, N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide, showed remarkable potency against various non-small cell lung cancer cell lines, with IC50 values comparable to the approved drug Osimertinib. solvobiotech.com Additionally, 2,7-diamino-thiazolo[4,5-d]pyrimidine analogs have been synthesized as selective EGFR inhibitors, demonstrating inhibition of cellular proliferation in EGFR-overexpressing tumor cells. nih.gov

Table 1: Thiazolo[4,5-b]pyridine Derivatives as Enzyme Inhibitors

Compound Class Target Enzyme Key Compound Example Activity (IC50/MIC) Target Disease/Organism Reference
Thiazolopyridone Ureas DNA Gyrase B Optimized Urea Derivative IC50 = 2 nM (enzyme); MIC = 0.1 µM (cellular) Mycobacterium tuberculosis nih.gov
Thiazolo[4,5-b]pyridin-2(3H)-ones Phosphodiesterase III (PDE III) 5-methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-one Nanomolar range Cardiovascular Disease nih.gov
Thiazolo[5,4-b]pyridine Sulfonamides Epidermal Growth Factor Receptor (EGFR) N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide IC50 = 0.010 µM (HCC827); 0.08 µM (NCI-H1975) Non-Small Cell Lung Cancer solvobiotech.com

The versatility of the thiazolo[4,5-b]pyridine scaffold extends to the modulation of G-protein coupled receptors (GPCRs).

H3-histamine Receptors: The histamine H3 receptor is a target for treating cognitive and neurological disorders. mdpi.com Chemical optimization of a series of thiazolo[5,4-c]pyridine derivatives led to the identification of 1-[2-(1-cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one as a potent and selective H3 receptor inverse agonist with a binding affinity (Ki) of 4.0 nM. This compound demonstrated functional antagonism at the H3 receptor in vivo.

Metabotropic Glutamate Receptors 5 (mGluR5): Positive allosteric modulators (PAMs) of the mGlu5 receptor are being investigated as potential treatments for schizophrenia. A novel series of phenoxymethyl-dihydrothiazolopyridone derivatives were discovered as selective mGlu5 PAMs. These compounds potentiate receptor responses and one optimized derivative, compound 16a, was shown to reverse amphetamine-induced hyperlocomotion in rats, a preclinical model of antipsychotic activity.

Sphingosine-1-phosphate Receptors (S1P1 and S1P5): Modulation of S1P receptors, particularly S1P1, is an effective strategy for treating autoimmune diseases like multiple sclerosis. A series of thiazolo[5,4-b]pyridine derivatives were optimized as S1P1 agonists. This led to the discovery of 1-(3-fluoro-4-(5-(1-phenylcyclopropyl)thiazolo-[5,4-b]pyridin-2-yl)benzyl)azetidine-3-carboxylic acid (AMG 369), a potent dual agonist of S1P1 and S1P5 with limited activity at other S1P receptor subtypes. Further work identified (-)-2-amino-4-(3-fluoro-4-(5-(1-phenylcyclopropyl)thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-methylbutanoic acid as a novel, S1P3-sparing S1P1 agonist with good in vivo efficacy.

Table 2: Thiazolo[4,5-b]pyridine Derivatives as Receptor Modulators

Compound Class Target Receptor Key Compound Example Activity (Ki) Mechanism of Action Reference
Thiazolo[5,4-c]pyridines H3-histamine Receptor 1-[2-(1-cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one Ki = 4.0 nM Inverse Agonist
Dihydrothiazolopyridones Metabotropic Glutamate Receptor 5 (mGluR5) Compound 16a Potentiates receptor response Positive Allosteric Modulator
Thiazolo[5,4-b]pyridines S1P1 and S1P5 Receptors AMG 369 Potent dual agonist Agonist

Scaffold Exploration for Anti-inflammatory Agents and Their Activity Profiles

The thiazolo[4,5-b]pyridine scaffold has been a fruitful starting point for the development of novel anti-inflammatory agents. nih.gov Various derivatives of 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one and 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one have been synthesized and evaluated for their anti-inflammatory effects. nih.gov The in vivo activity of these compounds is often assessed using the carrageenan-induced rat paw edema model, a standard functional test for acute inflammation. nih.gov Research has shown that certain synthesized compounds demonstrate considerable anti-inflammatory effects, with some approaching or even exceeding the activity of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. nih.gov For instance, derivatives such as (thiazolo[4,5-b]pyridin-3(2H)-yl) propanenitrile and (thiazolo[4,5-b]pyridin-3(2H)-yl) propanoic acid showed particularly strong anti-inflammatory action.

Table 3: Anti-inflammatory Activity of Thiazolo[4,5-b]pyridine Derivatives

Compound Class Key Compound Example In Vivo Model Activity (% Inflammation Inhibition) Reference
5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives N3-substituted derivatives Carrageenan-induced rat paw edema 36.5% to 40.9% nih.gov
5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives (thiazolo[4,5-b]pyridin-3(2H)-yl) propanoic acid Carrageenan-induced rat paw edema Exceeded Ibuprofen

Research into Antimicrobial Agents: Antibacterial and Antifungal Activity Assessment

Derivatives of the thiazolo[4,5-b]pyridine scaffold have been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacterial and fungal pathogens.

The antibacterial and antifungal activities of synthesized thiazolo[4,5-b]pyridines are typically evaluated in vitro using standard methods such as agar diffusion and broth microdilution to determine the Minimum Inhibitory Concentration (MIC). Studies have revealed that these compounds possess a broad spectrum of activity. The highest antifungal activity was observed for 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid, which exhibited an MIC of 12.5 μg/mL against Candida albicans. Furthermore, these derivatives have been explored for their synergistic activity with existing antibiotics. One compound showed excellent synergistic activity with amoxicillin against multidrug-resistant clinical isolates of ESβL-producing Klebsiella pneumoniae and methicillin-resistant Staphylococcus haemolyticus (MRSH).

Table 4: In Vitro Antimicrobial Potency of Thiazolo[4,5-b]pyridine Derivatives

Compound Example Target Organism Activity (MIC) Reference
2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid Candida albicans 12.5 µg/mL
Thiazolopyridone Ureas Mycobacterium tuberculosis 0.1 µM nih.gov
Second-generation 4,5,6,7-tetrahydrobenzo[d]thiazoles Methicillin-resistant S. aureus (MRSA) 4-8 µg/mL nih.gov

Bacterial biofilms present a significant challenge in treating chronic infections due to their high resistance to conventional antibiotics. nih.gov The development of agents that can inhibit biofilm formation is a critical area of antimicrobial research. While direct studies on 3-Chloro- nih.govnih.govthiazolo[4,5-b]pyridine are limited, research on related thiazole nortopsentin analogues has demonstrated their potent ability to inhibit the formation of staphylococcal biofilms. nih.gov These compounds interfere with the initial stages of biofilm development in a dose-dependent manner. nih.gov The most active derivatives elicited IC50 values against Staphylococcus aureus ATCC 25923 ranging from 0.40 to 2.03 µM. nih.gov These findings suggest that the broader class of thiazole-containing heterocyclic compounds, including thiazolo[4,5-b]pyridines, are promising scaffolds for developing anti-biofilm agents. nih.gov

Investigation of Tuberculostatic Properties and Anti-Mycobacterial Activity

The thiazolo[4,5-b]pyridine scaffold is a subject of investigation for its potential tuberculostatic effects. Structural modifications of the basic heterocycle are being explored as a method for the synthesis of various derivatives with activity against Mycobacterium tuberculosis.

In one study, newly synthesized derivatives of 5,7-dimethyl-6-phenylazo-3Н-thiazolo[4,5-b]pyridin-2-one were evaluated for their tuberculostatic activity. The in vitro screening was conducted against the Mycobacterium tuberculosis H37Rv strain, a standard and well-characterized laboratory strain, using Lowenstein-Jensen's egg medium lp.edu.ua. This research highlights the potential of functionalizing the third position of the thiazolo[4,5-b]pyridine ring system to generate compounds with anti-mycobacterial properties lp.edu.ua.

Furthermore, research into related heterocyclic systems like imidazo[4,5-b]pyridines has also shown promise. Studies on these compounds involved determining their antibacterial activity against Mycobacterium tuberculosis nih.gov. Analysis of the quantitative structure-activity relationships (QSAR) for these derivatives indicated that the hydrophobicity of the compounds is a decisive factor for their activity, providing a basis for the rational design of more potent derivatives nih.gov. Similarly, certain benzimidazole derivatives featuring a pyridine moiety have demonstrated tuberculostatic activity, with minimum inhibitory concentration (MIC) values ranging from 6.2 to 25 µg/mL mdpi.com.

Evaluation of Antioxidant and Anti-Exudative Effects

Derivatives of the thiazolo[4,5-b]pyridine nucleus have been systematically evaluated for their antioxidant and anti-inflammatory, including anti-exudative, effects. The antioxidant potential is often assessed by measuring the compound's ability to scavenge free radicals.

The in vitro antioxidant activity of various novel (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives has been determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay pensoft.netresearchgate.net. This common method measures the extent to which the compounds can donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The research indicates that the thiazolo[4,5-b]pyridine scaffold is a promising framework for the development of new antioxidant agents pensoft.netresearchgate.netresearchgate.net.

In addition to antioxidant properties, the anti-exudative effects, a key component of anti-inflammatory action, have been studied. The carrageenan-induced rat paw edema model, a standard method for screening acute anti-inflammatory and anti-exudative agents, has been employed to evaluate 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives nih.govresearchgate.net. Research has identified that certain compounds, such as (thiazolo[4,5-b]pyridin-3(2H)-yl) propanenitrile and (thiazolo[4,5-b]pyridin-3(2H)-yl) propanoic acid, exhibit strong anti-inflammatory action, in some cases exceeding that of the standard non-steroidal anti-inflammatory drug (NSAID) Ibuprofen nih.gov.

Table 1: Investigated Activities of Thiazolo[4,5-b]pyridine Derivatives
Compound ClassInvestigated ActivityAssay/Model UsedKey Finding
(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivativesAntioxidantDPPH radical scavengingDemonstrated potential as free radical scavengers. pensoft.netresearchgate.net
5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivativesAnti-exudative / Anti-inflammatoryCarrageenan-induced rat paw edemaSome derivatives showed potent anti-inflammatory effects. nih.govresearchgate.net
(thiazolo[4,5-b]pyridin-3(2H)-yl) propanenitrile / propanoic acidAnti-exudative / Anti-inflammatoryCarrageenan-induced rat paw edemaActivity exceeded that of the standard drug Ibuprofen. nih.gov

Anticancer Activity Studies against Specific Cell Lines and Associated Inhibitory Effects

The thiazolo[4,5-d]pyrimidine scaffold, a close structural analog of thiazolo[4,5-b]pyridine, has been a significant focus of anticancer research, particularly derivatives containing a chlorine atom. The insertion of chlorine at position 7 of the thiazolo[4,5-d]pyrimidine core has been shown to increase cytotoxic activity compared to 7-oxo derivatives nih.gov.

Numerous derivatives have been submitted to the National Cancer Institute (NCI) for evaluation of their in vitro anticancer activity against a panel of 60 human cancer cell lines nih.gov. For instance, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govpensoft.netthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be one of the most active compounds in a synthesized series nih.gov. The results from these screenings are typically expressed in terms of growth inhibition (GI50), total growth inhibition (TGI), and lethal concentration (LC50).

Studies have shown that these chloro-derivatives exhibit notable antiproliferative effects against a range of cancer cell lines, including those from leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer. The renal cancer cell lines, in particular, have shown high sensitivity to some 7-chloro derivatives nih.gov. For example, one compound demonstrated GI50 values ranging from 0.41μM in the non-small cell lung cancer NCI-H522 cell line to 37.3μM in the CNS Cancer SNB-19 cell line researchgate.net.

Table 2: Anticancer Activity of Chloro-Substituted Thiazolopyrimidine Derivatives
Compound TypeScreening ProgramAffected Cancer PanelsReported Activity Metrics
7-Chloro-thiazolo[4,5-d]pyrimidinesNCI-60 Cell Line PanelLeukemia, Non-Small Cell Lung, Colon, Melanoma, Ovarian, Renal nih.govGI50, TGI, LC50 researchgate.netnih.gov
7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govpensoft.netthiazolo[4,5-d]pyrimidine-2(3H)-thioneNCI-60 Cell Line Panel & other cell linesHuman cancer cell lines (A375, C32, DU145, MCF-7/WT) nih.govIdentified as a highly active compound in its series. nih.gov

The mechanism for the enhanced activity of the chloro-substituted compounds may be related to the electronegative and lipophilic nature of the chlorine atom, which can influence the molecule's binding affinity to biological targets and its ability to cross cell membranes.

Patent Landscape and Intellectual Property in Thiazolo 4,5 B Pyridine Research

Analysis of Patent Applications for Novel Thiazolo[4,5-b]pyridine (B1357651) Structures and Compositions

Patent applications for novel thiazolo[4,5-b]pyridine structures are primarily focused on the discovery of compounds with therapeutic potential. A significant portion of this activity centers on their use as inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases. The core 3-Chloro- mdpi.comcrystalpharmatech.comthiazolo[4,5-b]pyridine structure often serves as a key intermediate or a foundational scaffold upon which further chemical diversity is built.

Pharmaceutical companies and research institutions file patents to protect novel derivatives that exhibit improved potency, selectivity, or pharmacokinetic properties. These patents typically claim a generic Markush structure, encompassing a wide range of possible substituents at various positions on the thiazolo[4,5-b]pyridine ring system. This strategy allows for broad protection of a series of related compounds.

For instance, Bristol-Myers Squibb has filed patents for thienopyridinyl and thiazolopyridinyl compounds as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). These patents disclose novel compounds intended for the treatment of inflammatory and autoimmune diseases, as well as cancer. The claims in these patents cover the compounds themselves, their methods of use, and pharmaceutical compositions containing them.

Below is an interactive table showcasing representative examples of patented thiazolo[4,5-b]pyridine derivatives and their therapeutic targets.

Patenting of Synthetic Routes, Intermediate Compounds, and Manufacturing Processes

Beyond the final compounds, intellectual property protection also extends to the methods of their creation. Patenting synthetic routes, key intermediates like 3-Chloro- mdpi.comcrystalpharmatech.comthiazolo[4,5-b]pyridine, and manufacturing processes is a critical strategy for innovator companies to solidify their market position. These process patents can provide protection even after the primary composition of matter patents expire.

Key areas of patenting in the synthesis of thiazolo[4,5-b]pyridines include:

Novel methods for constructing the core bicyclic scaffold. This can involve new cyclization strategies or the use of innovative catalysts that improve yield, reduce costs, or are more environmentally friendly. dmed.org.ua

Protection of key intermediates. Compounds that are crucial for the synthesis of a final drug product, such as functionalized thiazole (B1198619) or pyridine (B92270) precursors, are often patented. 3-Chloro- mdpi.comcrystalpharmatech.comthiazolo[4,5-b]pyridine itself is a valuable intermediate, as the chloro group can be readily displaced to introduce a variety of functional groups.

Scalable manufacturing processes. Methods that are optimized for large-scale production, ensuring purity and consistency, are valuable intellectual property. This includes specific reaction conditions, purification techniques, and solvent systems.

Innovative synthesis platforms. For example, the development of solid-phase synthesis techniques for creating libraries of thiazolo[4,5-b]pyridine derivatives for high-throughput screening is a patentable area. researchgate.netnih.gov Such methods, including the use of Friedländer reactions on a solid support, accelerate the drug discovery process. researchgate.net A four-step approach using a potassium O-ethyl dithiocarbonate-mediated formation of thio intermediates has also been described for the synthesis of related dihydro mdpi.comcrystalpharmatech.comthiazolo[4,5-b]pyridines. beilstein-journals.org

Intellectual Property Surrounding Pharmacologically Active Scaffolds and Their Polymorphic Forms

The core thiazolo[4,5-b]pyridine scaffold is recognized as a pharmacologically active "privileged scaffold" due to its ability to bind to multiple biological targets, particularly protein kinases. caldwelllaw.com As such, the intellectual property surrounding this scaffold is highly valuable. Innovator companies often seek broad patent protection covering the use of the scaffold for treating specific diseases or modulating particular biological pathways.

A crucial and sophisticated area of intellectual property for pharmaceuticals is the patenting of polymorphic forms. mdpi.comgoogle.com Polymorphs are different crystalline structures of the same compound. These different forms can have distinct physical properties, including:

Solubility

Stability

Hygroscopicity (tendency to absorb moisture)

Bioavailability

Because these properties can significantly impact a drug's efficacy, safety, and manufacturability, the discovery and characterization of a stable, highly soluble, and pure crystalline form is a significant inventive step. google.com

Pharmaceutical companies invest heavily in polymorph screening to identify the optimal solid-state form for a drug candidate. Once identified, this specific crystalline form is often protected by a separate patent. This strategy can extend the intellectual property protection for a drug well beyond the expiration of the original composition of matter patent. crystalpharmatech.comcrystalpharmatech.com For kinase inhibitors, which are often administered as oral solid doses, controlling the polymorphic form is essential for consistent therapeutic performance. caldwelllaw.com While specific polymorph patents for 3-Chloro- mdpi.comcrystalpharmatech.comthiazolo[4,5-b]pyridine itself are not prominently documented, the general patent strategy for pharmacologically active thiazolo[4,5-b]pyridine derivatives invariably includes the investigation and protection of their commercially viable crystalline forms. mdpi.comcrystalpharmatech.comcrystalpharmatech.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-[1,2]thiazolo[4,5-b]pyridine, and how can reaction conditions be optimized?

  • Methodology : The synthesis of thiazolo-pyridine derivatives typically involves cyclization reactions between chlorinated pyridine precursors and sulfur-containing reagents. For example, highlights the use of halogenated pyridines in forming thiazolo[5,4-b]pyridine analogs via nucleophilic substitution. Optimization includes adjusting temperature (80–120°C), solvent polarity (DMF or THF), and catalyst choice (e.g., CuI for cross-coupling). Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended to isolate high-purity products .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions and aromaticity (e.g., δ 8.2–8.5 ppm for pyridine protons).
  • Mass spectrometry (EI-MS or HRMS) to verify molecular weight (e.g., m/z ~185 for C₆H₃ClN₂S).
  • Elemental analysis to validate stoichiometry (C, H, N, S, Cl % within ±0.3% of theoretical values) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particulates.
  • Store in airtight containers at 2–8°C to minimize degradation.
  • Dispose of waste via licensed chemical disposal services, as highlighted in and for structurally similar chlorinated heterocycles .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Perform DFT calculations (e.g., Gaussian 16) to map electron density and identify reactive sites (e.g., C-3 chlorine as a leaving group).
  • Compare with experimental results from Suzuki-Miyaura couplings (e.g., using Pd(PPh₃)₄ and aryl boronic acids) to validate computational models.
  • Analyze steric/electronic effects using Hammett constants or frontier molecular orbital theory .

Q. What strategies resolve contradictions in reported biological activities of thiazolo-pyridine derivatives?

  • Methodology :

  • Conduct systematic SAR studies by synthesizing analogs with varying substituents (e.g., replacing chlorine with methyl or methoxy groups).
  • Validate activity using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays) to distinguish direct targets from off-target effects.
  • Cross-reference with crystallographic data (e.g., protein-ligand co-crystal structures) to confirm binding modes .

Q. How can researchers design experiments to investigate the environmental stability of this compound?

  • Methodology :

  • Perform hydrolysis studies under controlled pH (2–12) and temperature (25–50°C) to track degradation kinetics (UV-Vis or LC-MS monitoring).
  • Assess photostability via exposure to UV light (λ = 254 nm) in aqueous/organic solvents.
  • Use QSAR models to predict persistence in soil/water systems based on logP and HOMO-LUMO gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.